1-Chloro-2,6-dimethylheptane

Description

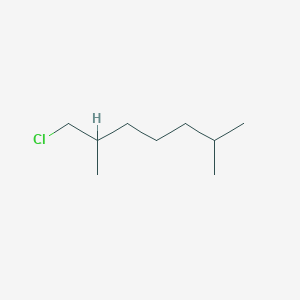

Structure

2D Structure

3D Structure

Properties

CAS No. |

62597-29-9 |

|---|---|

Molecular Formula |

C9H19Cl |

Molecular Weight |

162.70 g/mol |

IUPAC Name |

1-chloro-2,6-dimethylheptane |

InChI |

InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

GQOXGLGIJBSUPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 1 Chloro 2,6 Dimethylheptane

Direct Halogenation of 2,6-Dimethylheptane (B94447)

The most direct method for the synthesis of 1-chloro-2,6-dimethylheptane is the free radical chlorination of 2,6-dimethylheptane. This process involves the substitution of a hydrogen atom on the alkane with a chlorine atom, initiated by ultraviolet (UV) light.

Free Radical Chlorination Mechanisms and Conditions

Free radical chlorination proceeds via a chain reaction mechanism consisting of three key stages: initiation, propagation, and termination. savemyexams.com The reaction is typically initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat. libretexts.org

Initiation: The process begins when the relatively weak Cl-Cl bond is broken by energy from UV light, forming two highly reactive chlorine radicals. savemyexams.com

Cl₂ + UV light → 2 Cl•

Propagation: These chlorine radicals then react with the alkane in a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the 2,6-dimethylheptane molecule to form hydrogen chloride (HCl) and a 2,6-dimethylheptyl radical. This radical then reacts with another chlorine molecule to produce a monochlorinated 2,6-dimethylheptane isomer and a new chlorine radical, which continues the chain. savemyexams.com

C₉H₂₀ + Cl• → C₉H₁₉• + HCl

C₉H₁₉• + Cl₂ → C₉H₁₉Cl + Cl•

Termination: The chain reaction concludes when two radicals combine to form a stable molecule. This can occur in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical. savemyexams.com

Cl• + Cl• → Cl₂

C₉H₁₉• + C₉H₁₉• → C₁₈H₃₈

C₉H₁₉• + Cl• → C₉H₁₉Cl

The reaction is generally carried out in the gas phase or in an inert solvent at room temperature, with a continuous supply of UV radiation to sustain the initiation step.

Regioselectivity and Isomeric Product Distribution in Photochemical Reactions

The photochemical chlorination of 2,6-dimethylheptane does not yield a single product but rather a mixture of monochlorinated isomers. chegg.com This is because hydrogen atoms on primary (1°), secondary (2°), and tertiary (3°) carbon atoms can all be substituted. The distribution of these isomers is determined by the number of each type of hydrogen atom and their relative reactivity.

The relative rates of hydrogen atom abstraction by a chlorine radical at room temperature (approximately 25 °C) are generally considered to be:

Tertiary (3°): 5.5

Secondary (2°): 4.5

Primary (1°): 1.0

In the 2,6-dimethylheptane molecule, there are:

12 primary hydrogens (on the four methyl groups)

4 secondary hydrogens (at the C3, C4, and C5 positions)

2 tertiary hydrogens (at the C2 and C6 positions)

The predicted molar ratio of the monochlorinated products can be calculated by multiplying the number of each type of hydrogen by its relative reactivity.

| Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculated Ratio | Isomer(s) Formed |

| Primary (1°) | 12 | 1.0 | 12.0 | This compound, Chloro-2-methyl-6-methylheptane |

| Secondary (2°) | 4 | 4.5 | 18.0 | 3-Chloro-2,6-dimethylheptane, 4-Chloro-2,6-dimethylheptane |

| Tertiary (3°) | 2 | 5.5 | 11.0 | 2-Chloro-2,6-dimethylheptane |

Based on these calculations, the reaction will produce a mixture of several monochlorinated isomers, with substitution at the secondary carbons being the most favored, followed by primary and then tertiary positions. chegg.com It is important to note that due to the symmetry of the molecule, chlorination at certain positions will yield the same product. For instance, there are four structurally distinct monochlorinated derivatives of 2,6-dimethylheptane. vedantu.comdoubtnut.com

Kinetic and Thermodynamic Considerations in Chlorination

The chlorination of alkanes is an exothermic process, meaning it releases heat. masterorganicchemistry.com The key propagation step, where a chlorine radical abstracts a hydrogen atom, is exothermic for chlorination, which contributes to its lower selectivity compared to bromination. masterorganicchemistry.com According to the Hammond postulate, the transition state for an exothermic reaction step will resemble the reactants more than the products. masterorganicchemistry.com Since the different types of C-H bonds in the starting alkane are close in energy, the transition states for their abstraction will also be close in energy, leading to a mixture of products. masterorganicchemistry.com

The activation energies for the chlorination of alkanes are relatively low, typically in the range of 0.02-4.1 kcal/mol. masterorganicchemistry.com This low energy barrier allows the reaction to proceed at a moderate to fast rate at room temperature with photochemical initiation. masterorganicchemistry.com The reaction rate is primarily influenced by the concentration of chlorine radicals, which in turn depends on the intensity of the UV light. savemyexams.com

Indirect Synthetic Approaches via Functional Group Interconversions

While direct halogenation is a common route, this compound can also be conceptually synthesized through the conversion of other functional groups.

Conversion from Corresponding Alcohols or Esters

A primary alcohol, such as 2,6-dimethylheptan-1-ol, can be converted to this compound using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.

These reactions typically proceed via a nucleophilic substitution mechanism. For example, with thionyl chloride, the alcohol is first converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Reductive Chlorination Strategies

Reductive chlorination offers another synthetic pathway, starting from a carbonyl compound such as an aldehyde or ketone. For the synthesis of this compound, a potential precursor would be 2,6-dimethylheptanal. This transformation can be achieved through a two-step process involving the reduction of the aldehyde to the corresponding alcohol (2,6-dimethylheptan-1-ol), followed by chlorination as described above.

Alternatively, more direct reductive chlorination methods exist, though they are less common for simple alkanes. One such method involves the reaction of a ketone trityl hydrazone with a chlorine source like tert-butyl hypochlorite. beilstein-journals.org This process generates an α-chlorocarbinyl radical that is subsequently reduced to the alkyl chloride. beilstein-journals.org While conceptually applicable, the practicality of this multi-step synthesis for a compound readily available through direct halogenation is limited.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of haloalkanes often involve the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. In contrast, green chemistry seeks to address these shortcomings through innovative catalytic systems and the use of renewable resources. Two promising strategies in this context are phase-transfer catalysis and biocatalysis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgmdpi.com This is achieved through the use of a phase-transfer catalyst, which is a substance that can transport a reactant from one phase to another where the reaction can proceed. ijirset.com For the synthesis of this compound, which could originate from the corresponding alcohol (2,6-dimethylheptan-1-ol), a PTC approach offers several green advantages.

By employing a PTC system, it is possible to use aqueous solutions of chlorinating agents, thereby reducing the reliance on volatile and often toxic organic solvents. ijirset.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the chloride anion in the aqueous phase and transports it to the organic phase containing the alcohol substrate. crdeepjournal.orggoogle.com This method can lead to faster reaction rates, higher yields, and simplified work-up procedures, all of which contribute to a more sustainable process. ijirset.com Furthermore, the use of water as a solvent is a cornerstone of green chemistry, minimizing the environmental footprint of the synthesis. ijirset.com

Biocatalysis

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to carry out chemical transformations. acs.orgnih.gov For the synthesis of chiral compounds, biocatalysis is particularly advantageous due to the inherent stereoselectivity of many enzymes, which can produce a single enantiomer with high purity. nih.gov In the context of this compound, which possesses a chiral center at the 2-position, a biocatalytic approach could be employed to synthesize the desired enantiomer, such as (2R)-(+)-1-chloro-2,6-dimethylheptane. epo.org

Enzymes such as halohydrin dehalogenases or certain hydrolases could potentially be used. acs.org These enzymatic reactions typically occur in aqueous media under mild conditions of temperature and pressure, significantly reducing energy consumption and the need for harsh reagents. nih.govnih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. nih.gov The development of robust and reusable immobilized enzymes further enhances the economic and environmental viability of biocatalytic processes. nih.gov

The integration of biocatalysis can also shorten multi-step synthetic routes, offering a more direct pathway to the target molecule. nih.gov Research into novel enzymes from various biological sources continues to expand the toolbox of biocatalysis for a wide range of chemical syntheses, including the formation of carbon-halogen bonds. rsc.orgacs.org

Table 1: Comparison of Potential Green Synthesis Methods for this compound

| Feature | Phase-Transfer Catalysis (PTC) | Biocatalysis |

| Principle | Facilitates reaction between immiscible phases using a catalyst. crdeepjournal.orgmdpi.com | Utilizes enzymes for highly selective chemical transformations. acs.orgnih.gov |

| Solvent | Often allows for the use of water, reducing organic solvent use. ijirset.com | Primarily aqueous media. nih.gov |

| Reaction Conditions | Can be milder than traditional methods. | Mild temperature and pressure. nih.gov |

| Selectivity | Can offer improved selectivity. mdpi.com | High chemo-, regio-, and stereoselectivity. acs.org |

| Byproducts | Can lead to fewer byproducts. ijirset.com | Minimal byproduct formation. nih.gov |

| Catalyst | Quaternary ammonium or phosphonium salts. crdeepjournal.orggoogle.com | Enzymes (e.g., halohydrin dehalogenases, hydrolases). acs.org |

| Key Advantage | Increased reaction rates and yields, simplified work-up. ijirset.com | High enantioselectivity for chiral compounds, environmentally benign. nih.gov |

Chemical Reactivity and Transformation Pathways of 1 Chloro 2,6 Dimethylheptane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides where a nucleophile replaces the halogen. uci.edu These reactions can proceed through two primary mechanisms: SN1 and SN2. wikipedia.org

The structure of 1-chloro-2,6-dimethylheptane—a primary alkyl halide with β-branching—makes it a unique substrate for studying the competition between SN1 and SN2 pathways.

SN2 Mechanism: The SN2 (bimolecular nucleophilic substitution) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. libretexts.org The rate of this reaction is highly sensitive to steric hindrance at the reaction center. msu.edu For this compound, the electrophilic carbon is C1. The methyl group at the adjacent C2 position creates significant steric bulk, hindering the required backside attack of the nucleophile. msu.edu This steric hindrance is analogous to that seen in neopentyl halides, which are known to be exceptionally unreactive in SN2 reactions. msu.edumsu.edulibretexts.org Consequently, SN2 reactions with this compound are expected to be extremely slow. prepp.in

SN1 Mechanism: The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. uci.edu This pathway is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides). This compound is a primary alkyl halide, and its dissociation would lead to a highly unstable primary carbocation. Therefore, the SN1 mechanism is considered highly unfavorable for this compound under normal conditions.

Solvent Effects: The choice of solvent can influence the reaction pathway.

Polar aprotic solvents (e.g., acetone, DMSO) are known to enhance the reactivity of nucleophiles and favor SN2 reactions. uci.edu However, even in these solvents, the steric hindrance of this compound would likely prevent the SN2 reaction from occurring at a significant rate.

Polar protic solvents (e.g., water, ethanol) are capable of stabilizing carbocation intermediates through solvation, thus favoring SN1 reactions. libretexts.org While these solvents could theoretically promote an SN1 pathway, the high energy of the primary carbocation makes this route improbable. These solvents can also act as weak nucleophiles, potentially leading to slow solvolysis reactions, though these would likely be outcompeted by elimination reactions.

Stereochemical Effects: The carbon atom to which the chlorine is attached (C1) is not a stereocenter. The molecule itself is chiral due to the stereocenter at C2 (assuming it is not a racemic mixture). In a hypothetical substitution reaction, the configuration at the C2 stereocenter would remain unchanged as it is not directly involved in the reaction.

Elimination Reactions

Elimination reactions of alkyl halides lead to the formation of alkenes. These reactions often compete with nucleophilic substitutions and can also proceed via unimolecular (E1) or bimolecular (E2) mechanisms. msu.edu

E2 Mechanism: The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group departs from the α-carbon. msu.edu This pathway is favored by strong bases. For this compound, the steric hindrance that disfavors the SN2 reaction makes the E2 pathway more competitive. libretexts.org When treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide), this compound is expected to undergo elimination primarily via the E2 mechanism.

E1 Mechanism: The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org The rate-determining step is the formation of the carbocation. As with the SN1 pathway, the instability of the primary carbocation makes the E1 mechanism a slow and unlikely pathway for this compound. E1 reactions typically occur with weak bases and ionizing solvents, conditions under which the reaction rate would be negligible.

Zaitsev's rule is an empirical guideline used to predict the major alkene product in elimination reactions that can yield more than one constitutional isomer. The rule states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org This is achieved by removing a proton from the β-carbon that has the fewest hydrogen substituents. brainly.com

In the case of this compound, the chlorine is on C1. The only adjacent carbon with hydrogen atoms is C2. Therefore, dehydrohalogenation can only occur by removing a proton from C2. This results in the formation of a single constitutional isomer, 2,6-dimethylhept-1-ene . Because only one product is possible, Zaitsev's rule is not applicable for predicting regioselectivity in this specific reaction.

Reactions with Organometallic Reagents

The carbon-chlorine bond in this compound can be targeted by various organometallic reagents to form new carbon-carbon bonds.

Grignard Reagents: this compound can react with magnesium metal in a dry ether solvent to form the corresponding Grignard reagent, (2,6-dimethylheptyl)magnesium chloride. sigmaaldrich.com This organometallic compound is a potent nucleophile and strong base, useful in synthesis for reacting with electrophiles such as aldehydes, ketones, and carbon dioxide. youtube.com

Gilman Reagents (Organocuprates): Gilman reagents, such as lithium diorganocuprates (R₂CuLi), are soft nucleophiles that are particularly effective for SN2-type reactions with alkyl halides to form carbon-carbon bonds. masterorganicchemistry.com Unlike Grignard reagents, they are less prone to acting as bases. A reaction between this compound and a Gilman reagent (e.g., lithium dimethylcuprate, (CH₃)₂CuLi) would be expected to yield the substitution product, in this case, 2,6,8-trimethylnonane, even with the steric hindrance present. masterorganicchemistry.com

Grignard Reagent Applications

The formation and application of Grignard reagents from sterically hindered alkyl halides like this compound present unique challenges and opportunities in organic synthesis. The bulky 2,6-dimethyl substitution pattern can impede the reaction of the alkyl halide with magnesium metal, a crucial step in Grignard reagent formation. stackexchange.com However, with appropriate activation of the magnesium surface, for instance, by using iodine crystals or 1,2-dibromoethane, and employing a suitable solvent like tetrahydrofuran (B95107) (THF) which is a better coordinating solvent than diethyl ether, the synthesis of the corresponding Grignard reagent, (2,6-dimethylheptyl)magnesium chloride, can be achieved. stackexchange.combyjus.com

Once formed, this Grignard reagent acts as a potent nucleophile and a strong base. fiveable.mesigmaaldrich.com Its utility is demonstrated in its reactions with various electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com For example, it can add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. organic-chemistry.orgadichemistry.com The reaction with formaldehyde (B43269) specifically yields a primary alcohol. organic-chemistry.org

The table below summarizes some potential applications of the Grignard reagent derived from this compound:

| Electrophile | Product Type |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Esters | Tertiary Alcohol (with two identical alkyl groups from the Grignard) masterorganicchemistry.com |

| Carbon Dioxide | Carboxylic Acid adichemistry.com |

| Nitriles | Ketone organic-chemistry.org |

| Epoxides | Alcohol (attack at the less substituted carbon) masterorganicchemistry.com |

It's important to note that due to the steric hindrance of the Grignard reagent, reactions with sterically demanding electrophiles might proceed slower or require more forcing conditions. organic-chemistry.org Furthermore, as a strong base, it will readily react with any protic functional groups present in the reaction mixture, such as alcohols, water, and carboxylic acids. sigmaaldrich.comadichemistry.com

Lithium and Copper Reagent Mediated Transformations

Beyond Grignard reagents, this compound can be transformed using organolithium and organocuprate (Gilman) reagents, offering alternative and sometimes more selective reaction pathways.

Organolithium Reagents: The synthesis of an organolithium reagent, (2,6-dimethylheptyl)lithium, can be achieved by reacting this compound with lithium metal. This process involves the reduction of the alkyl halide. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Organocuprate (Gilman) Reagents: A particularly useful transformation involves the preparation of a lithium di(2,6-dimethylheptyl)cuprate, often referred to as a Gilman reagent. These are typically prepared by reacting two equivalents of the corresponding organolithium reagent with one equivalent of a copper(I) salt, such as copper(I) iodide or bromide. masterorganicchemistry.comharvard.edu

Gilman reagents are considered "softer" nucleophiles compared to Grignard and organolithium reagents. masterorganicchemistry.com This property allows for a different spectrum of reactivity. For instance, while Grignard reagents typically add twice to acid chlorides to yield tertiary alcohols, Gilman reagents can be used to synthesize ketones from acid chlorides. masterorganicchemistry.com

A significant advantage of Gilman reagents is their ability to undergo coupling reactions with other organic halides, a reaction that is generally not efficient with Grignard reagents. This allows for the formation of new carbon-carbon bonds by joining two different alkyl groups. masterorganicchemistry.com

The following table outlines some key transformations involving these reagents:

| Reagent | Precursor | Key Reactions |

| (2,6-dimethylheptyl)lithium | This compound + Li | Acts as a very strong base and nucleophile. |

| Lithium di(2,6-dimethylheptyl)cuprate | (2,6-dimethylheptyl)lithium + Cu(I) halide | Conjugate addition to α,β-unsaturated ketones; SN2 reactions with alkyl halides; formation of ketones from acid chlorides. masterorganicchemistry.com |

Selective Halogen Removal Reactions

The removal of the chlorine atom from this compound, a process known as dehalogenation or hydrodehalogenation, can be accomplished through various methods, leading to the formation of 2,6-dimethylheptane (B94447).

One common approach involves the use of a metal catalyst and a reducing agent. For instance, titanium-based catalysts, such as Cp₂TiCl₂, in the presence of a reductant like ammonia-borane, have been shown to effectively dehalogenate unactivated alkyl chlorides. acs.org The proposed mechanism involves the in-situ generation of a Ti(III)-H species which then reacts with the alkyl halide. acs.org Similarly, iron(III) chloride (FeCl₃) can catalyze the protodehalogenation of alkyl halides using a hydrosilane like phenylsilane (B129415) as the hydride source. rsc.org Niobium complexes have also been explored for the hydrodehalogenation of alkyl halides. rsc.org

Catalytic dehydrohalogenation is another pathway, typically leading to the formation of an alkene. This process can be carried out in the vapor phase over a dehydrohalogenation catalyst. google.com The introduction of nitrogen-containing compounds can help minimize skeletal isomerization, which can be a side reaction. google.com

The table below summarizes different methods for selective halogen removal:

| Method | Reagents/Catalyst | Product |

| Catalytic Hydrodehalogenation | Cp₂TiCl₂ / NH₃·BH₃ acs.org | 2,6-dimethylheptane |

| Catalytic Protodehalogenation | FeCl₃ / Phenylsilane rsc.org | 2,6-dimethylheptane |

| Catalytic Dehydrohalogenation | Dehydrohalogenation catalyst google.com | 2,6-dimethylheptene isomers |

Electrophilic and Radical Reactions

Electrophilic Reactions: The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic. However, direct electrophilic substitution at this primary carbon is not a common reaction pathway. Instead, electrophilic reactions involving this compound are more likely to proceed through intermediates where the chlorine acts as a leaving group, leading to the formation of a carbocation, which can then be attacked by a nucleophile.

Radical Reactions: this compound can participate in free radical reactions. For instance, free radical halogenation of the parent alkane, 2,6-dimethylheptane, can lead to the formation of various monochlorinated derivatives, including this compound. brainly.comdoubtnut.com The distribution of these isomers is influenced by the relative reactivity of the different types of hydrogen atoms (primary, secondary, tertiary) in the molecule. chegg.com

Rearrangement Processes in Carbocation Intermediates

The formation of a carbocation from this compound, typically through the loss of the chloride ion (often facilitated by a Lewis acid), opens up pathways for rearrangement to more stable carbocations. numberanalytics.comlibretexts.org The initial primary carbocation that would be formed is highly unstable and will readily rearrange.

A key rearrangement process is the 1,2-hydride shift , where a hydride ion (H⁻) migrates from an adjacent carbon to the positively charged carbon. csbsju.edubyjus.com This shift will occur if it leads to a more stable carbocation. masterorganicchemistry.com For the 2,6-dimethylheptyl cation system, a 1,2-hydride shift from the C2 position to the C1 position would transform the initial primary carbocation into a more stable tertiary carbocation at C2.

Another possible rearrangement is a Wagner-Meerwein rearrangement , which involves the migration of an alkyl or aryl group. wikipedia.org In the context of the 2,6-dimethylheptyl cation, this could involve shifts of methyl groups, although hydride shifts are generally more facile. cutm.ac.in

Furthermore, more distant hydride shifts, such as 1,5-hydride shifts , have been studied in the 2,6-dimethyl-2-heptyl cation system. acs.org These shifts can occur through a cyclic, bridged transition state. acs.org The potential energy surface for these rearrangements can be complex, with multiple minima corresponding to different carbocation structures. acs.org

The table below outlines the potential rearrangement pathways for the carbocation derived from this compound:

| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Driving Force |

| 1-(2,6-dimethylheptyl) cation (primary) | 1,2-Hydride Shift csbsju.edubyjus.com | 2-(2,6-dimethylheptyl) cation (tertiary) | Increased carbocation stability (primary to tertiary) numberanalytics.com |

| 1-(2,6-dimethylheptyl) cation (primary) | Wagner-Meerwein Shift (Methyl Shift) | Rearranged carbocation | Formation of a more stable carbocation wikipedia.org |

| 2,6-dimethyl-2-heptyl cation (tertiary) | 1,5-Hydride Shift acs.org | Degenerate rearrangement or formation of other stable carbocations | Access to other stable carbocation structures |

These rearrangement processes are crucial in predicting the product distribution in reactions involving carbocation intermediates of this compound, such as in SN1 reactions or E1 eliminations. libretexts.orgmasterorganicchemistry.com

Stereochemical Aspects of 1 Chloro 2,6 Dimethylheptane and Its Derivatives

Identification and Analysis of Chiral Centers in the Structure

1-Chloro-2,6-dimethylheptane (C9H19Cl) possesses a single chiral center, which is a carbon atom bonded to four different substituent groups. nih.gov A chiral center imparts optical activity to a molecule, causing it to exist as a pair of non-superimposable mirror images known as enantiomers.

In the structure of this compound, the carbon atom at the second position (C2) is the stereocenter. This is because it is attached to four distinct groups:

A hydrogen atom (H)

A methyl group (-CH3)

A chloromethyl group (-CH2Cl)

A 4-methylpentyl group (-CH2CH2CH2CH(CH3)2)

Due to this single chiral center, this compound can exist as two enantiomers: (R)-1-chloro-2,6-dimethylheptane and (S)-1-chloro-2,6-dimethylheptane. These enantiomers have identical physical properties such as boiling point and density but will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. uzh.chvaia.com The non-selective monochlorination of 2,6-dimethylheptane (B94447) results in a mixture of isomers, including the racemic form of this compound. vedantu.comdoubtnut.com

Table 1: Analysis of the Chiral Center in this compound

| Property | Description |

| Chiral Center Location | C2 |

| Substituents on C2 | 1. Hydrogen (-H) 2. Methyl (-CH3) 3. Chloromethyl (-CH2Cl) 4. 4-Methylpentyl (-CH2CH2CH2CH(CH3)2) |

| Number of Stereoisomers | 2 (a pair of enantiomers) |

| Enantiomer Designations | (R)-1-chloro-2,6-dimethylheptane (S)-1-chloro-2,6-dimethylheptane |

Diastereoselective and Enantioselective Synthesis Considerations

The synthesis of a specific stereoisomer of this compound requires stereoselective methods to control the configuration at the C2 chiral center.

Enantioselective Synthesis from the Chiral Pool: A common strategy for obtaining enantiomerically pure compounds is to start with a readily available chiral molecule, a concept known as chiral pool synthesis. nih.gov For branched-chain aliphatic compounds like this compound, (R)- or (S)-citronellol are frequently used starting materials. acs.orgnih.govrsc.orgiupac.org For instance, the enantiomers of 2,6-dimethylheptane-1,7-diol have been synthesized from the corresponding enantiomers of methyl 3-hydroxy-2-methylpropanoate. researchgate.net These chiral diols can serve as precursors to the desired haloalkane.

A plausible synthetic route could involve:

Starting Material: (R)- or (S)-citronellol.

Transformation: A series of chemical modifications to the functional groups of citronellol (B86348) while preserving the stereocenter, or creating a new one with a specific configuration. This could involve protection of the alcohol, oxidative cleavage of the double bond, and subsequent functional group interconversions.

Conversion to the Chloride: The resulting chiral alcohol, such as (R)- or (S)-2,6-dimethylheptan-1-ol, can be converted to the corresponding chloride via reaction with agents like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3). This conversion typically proceeds with retention or inversion of configuration depending on the reaction mechanism.

Enantioselective Chlorination: Another approach is the direct enantioselective chlorination of a prochiral precursor. For example, the organocatalytic α-chlorination of aldehydes can produce chiral α-chloro aldehydes with high enantioselectivity. organic-chemistry.org In principle, 2,6-dimethylheptanal could be subjected to such a reaction to create the C2 stereocenter, followed by reduction of the aldehyde to the chloromethyl group.

Stereochemical Outcomes of Substitution and Elimination Reactions

The stereochemistry of the C2 center in this compound will dictate the stereochemical outcome of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution:

SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. For example, if (R)-1-chloro-2,6-dimethylheptane undergoes an SN2 reaction with a nucleophile, the product will have the (S) configuration.

SN1 Reactions: In a unimolecular nucleophilic substitution (SN1) reaction, the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. This leads to a mixture of retention and inversion of configuration, resulting in a largely racemized product.

Elimination Reactions:

E2 Reactions: A bimolecular elimination (E2) reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group. This means the hydrogen on the adjacent carbon (C1 or C3) and the chlorine on C2 must be in the same plane and on opposite sides of the C-C bond. This requirement can influence which of the possible alkene products is formed, especially in cyclic systems.

E1 Reactions: A unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. After the carbocation is formed, a weak base can remove a proton from an adjacent carbon to form a double bond. Since there is no strict geometric requirement for the initial positions of the H and Cl atoms, the major product is typically the most stable (most substituted) alkene, known as the Zaitsev product.

Resolution of Stereoisomers and Determination of Absolute Configuration

When an enantioselective synthesis is not employed, a racemic mixture of this compound will be produced. The separation of these enantiomers is known as resolution.

Methods for Resolution:

Diastereomeric Salt Formation: A common method for resolving racemic mixtures is to react them with a single enantiomer of a chiral resolving agent to form diastereomers. uzh.chvaia.com Since this compound does not have an acidic or basic functional group suitable for salt formation, it would first need to be converted to a derivative, such as a carboxylic acid or an amine. These diastereomeric derivatives, having different physical properties like solubility, can then be separated by methods such as fractional crystallization.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

Determination of Absolute Configuration: Once the enantiomers are separated, their absolute configuration (R or S) must be determined.

X-ray Crystallography: If a suitable crystalline derivative of one of the enantiomers can be made, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.

Chemical Correlation: The absolute configuration can also be determined by chemically converting the enantiomer to a compound of known absolute configuration without affecting the chiral center. For example, the synthesis of chiral 2,6-dimethylheptane derivatives has been achieved from starting materials of known configuration like (R)- or (S)-citronellol, which allows for the assignment of the configuration of the final product. mdpi.comijcce.ac.ir

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or the analysis of specific rotation values can also be employed to deduce the absolute configuration.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information about the number and types of hydrogen and carbon atoms in 1-Chloro-2,6-dimethylheptane.

The ¹H NMR spectrum provides details on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling with neighboring protons) for each unique proton in the molecule. The electron-withdrawing effect of the chlorine atom causes protons on adjacent carbons (C1 and C2) to be deshielded, shifting their signals downfield.

The ¹³C NMR spectrum indicates the number of unique carbon environments. The carbon atom bonded to the chlorine (C1) is significantly shifted downfield due to the halogen's electronegativity.

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.45 | m | 2H | H-1 (CH₂Cl) |

| ~1.80 | m | 1H | H-2 (CH) |

| ~1.55 | m | 1H | H-6 (CH) |

| ~1.10 - 1.40 | m | 6H | H-3, H-4, H-5 (CH₂) |

| ~0.95 | d | 3H | C2-CH₃ |

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~50.2 | C-1 (CH₂Cl) |

| ~39.5 | C-3 (CH₂) |

| ~38.8 | C-5 (CH₂) |

| ~34.1 | C-2 (CH) |

| ~28.0 | C-6 (CH) |

| ~24.5 | C-4 (CH₂) |

| ~22.6 | C-7, C-8 ((CH₃)₂CH) |

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and so on along the carbon chain, confirming the backbone structure. It would also show correlations between the methine protons (H2 and H6) and the adjacent methyl and methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the chain and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J couplings). This is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons on the C2-methyl group and both C2 and C3. Similarly, the protons on C1 would show correlations to C2 and C3, further confirming the connectivity of the chloro-substituted end of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation into smaller, characteristic ions. The fragmentation pattern of this compound is influenced by the presence of the chlorine atom and the branched alkyl structure.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion will appear as two peaks (M⁺ and M+2) with a relative intensity ratio of approximately 3:1. jove.com

Common fragmentation pathways for alkyl halides include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom. jove.com

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Loss of the chlorine radical: Cleavage of the C-Cl bond to form an alkyl cation. jove.com

The fragmentation of the alkyl chain itself will lead to a series of peaks corresponding to the loss of alkyl fragments, with a notable peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, and a peak at m/z 57, corresponding to the butyl cation. The mass spectrum of the parent alkane, 2,6-dimethylheptane (B94447), shows significant peaks at m/z 43, 57, 71, and 85, which would also be expected in the spectrum of this compound.

Key Expected Fragments in the Mass Spectrum

| m/z | Identity |

|---|---|

| 162/164 | [M]⁺ (Molecular ion) |

| 127 | [M - Cl]⁺ |

| 126 | [M - HCl]⁺ |

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl).

Calculated Exact Mass

| Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₉H₁₉³⁵Cl | M | 162.11753 |

An experimental HRMS measurement that matches this theoretical value provides strong evidence for the chemical formula C₉H₁₉Cl. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of its alkyl and chloro groups.

C-H Stretching: Strong, sharp peaks in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Absorptions corresponding to C-H bending vibrations are expected in the 1350-1470 cm⁻¹ region.

C-Cl Stretching: The most characteristic feature for an alkyl chloride is the C-Cl stretching vibration, which typically appears as a strong absorption in the fingerprint region, between 550 and 850 cm⁻¹. cdnsciencepub.com

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C-Cl stretch would also be observable in the Raman spectrum. Raman is often particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, which may be weak in the IR spectrum.

Chromatographic Separations for Purity Assessment and Isomer Analysis

The purity and isomeric composition of this compound are critical parameters that define its chemical identity and suitability for specific applications. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from impurities and its various isomers. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) is dictated by the volatility of the analyte and the specific goals of the analysis, whether for routine purity checks or for the isolation of material.

Gas Chromatography (GC) for Volatility-Based Separation

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. gmpinsiders.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. gmpinsiders.com For alkyl halides like this compound, GC is a preferred method for purity assessment and the analysis of volatile impurities. europeanpharmaceuticalreview.comresearchgate.net

The selection of the GC column is critical for achieving the desired separation. For a non-polar compound such as this compound, a non-polar or medium-polar capillary column is typically employed. core.ac.uk A common choice would be a column with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane. researchgate.net The separation of isomers of alkanes and their halogenated derivatives can be challenging due to their similar boiling points and polarities. vurup.sk High-efficiency capillary columns, sometimes of considerable length, are often required to resolve closely related isomers. vurup.sk

The injection method is another important consideration. Due to the volatility of this compound, headspace injection can be an effective technique to introduce the sample into the GC system, which can minimize matrix effects and protect the column from non-volatile residues. researchgate.net Direct injection is also feasible, but may require more rigorous sample preparation. core.ac.uk

For detection, a Flame Ionization Detector (FID) is a common and robust choice for hydrocarbons, offering good sensitivity. researchgate.net However, for more definitive identification and for detecting trace-level impurities, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS). europeanpharmaceuticalreview.comoup.com GC-MS provides not only retention time data but also mass spectra of the eluting compounds, which allows for their structural elucidation and unambiguous identification. oup.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane (or similar non-polar phase) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Detector Mode | Electron Ionization (EI), scanning m/z range 40-300 |

| Injection Volume | 1 µL (split or splitless injection) |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purification

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for both the analysis and purification of a wide range of compounds. advancechemjournal.com While GC is often the primary choice for volatile compounds, HPLC offers distinct advantages, particularly for preparative scale purification and for the analysis of samples that may not be suitable for GC. labcompare.comresearchgate.net

Analytical HPLC is used for the identification, quantification, and resolution of components in a mixture. advancechemjournal.com For a non-polar compound like this compound, reversed-phase HPLC is the most common mode. gmpinsiders.comadvancechemjournal.com In this setup, a non-polar stationary phase (e.g., C8 or C18 alkyl-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. gmpinsiders.com Less polar compounds have a stronger affinity for the stationary phase and thus have longer retention times. advancechemjournal.com

Normal-phase HPLC , which utilizes a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane), can also be employed. unt.edu This mode is particularly useful for the separation of isomers, where the subtle differences in polarity between isomers can be exploited for separation. unt.edu

Preparative HPLC follows the same principles as analytical HPLC but is designed to isolate and purify larger quantities of a compound. labcompare.comthermofisher.com This is achieved by using larger columns, higher flow rates, and injecting larger sample volumes. The goal is to obtain the purified compound in high yield and purity for further use. thermofisher.com Both reversed-phase and normal-phase modes can be scaled up for preparative purposes. Given the non-polar nature of this compound, a reversed-phase approach would be common for purification from more polar impurities, while a normal-phase approach might be selected for isolating it from other non-polar, isomeric impurities.

Table 2: Exemplary HPLC Conditions for the Analysis and Purification of this compound

| Parameter | Analytical Scale | Preparative Scale |

| Mode | Reversed-Phase | Reversed-Phase |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | C18 (e.g., 21.2 x 250 mm, 10 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient or isocratic |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detector | UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI) | UV or Refractive Index (RI) |

| Injection Volume | 10 µL | 1-5 mL |

| Purpose | Purity assessment, quantification | Isolation and purification |

Theoretical and Computational Chemistry Studies on 1 Chloro 2,6 Dimethylheptane

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 1-chloro-2,6-dimethylheptane can be understood at the atomic level. These ab initio and density functional theory (DFT) methods allow for the detailed characterization of the molecule's electronic and geometric structure. researchgate.net By solving approximations of the Schrödinger equation, researchers can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

For a molecule like this compound, DFT methods, such as those employing the B3LYP functional, are commonly used to balance computational cost with accuracy. mdpi.comlumenlearning.com These calculations can predict key structural parameters. For instance, the C-Cl bond length is a critical parameter influencing the molecule's reactivity, and its value can be precisely calculated. Similarly, the C-C bond lengths and the various C-C-C and H-C-H bond angles that define the molecule's framework can be determined.

Beyond simple geometry, quantum chemical calculations provide a wealth of information about the electronic structure. The distribution of electron density can be analyzed to understand the polarity of bonds, with the electronegative chlorine atom inducing a partial positive charge on the adjacent carbon atom. This polarization is fundamental to the molecule's chemical behavior. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, highlighting the regions most susceptible to nucleophilic or electrophilic attack.

To illustrate the type of data obtained from such calculations, the following table presents theoretical values for bond lengths and angles for an analogous, smaller chloroalkane, 2-chloropropane, calculated at the B3LYP/6-31G* level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.812 |

| C-C | 1.535 |

| C-H (on C2) | 1.098 |

| C-H (on C1/C3) | 1.092 (avg.) |

| **Bond Angles (°) ** | |

| Cl-C2-C1 | 108.5 |

| C1-C2-C3 | 112.0 |

| H-C-H | 108.2 (avg.) |

This interactive table provides representative data for an analogous compound to illustrate the outputs of quantum chemical calculations.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the heptane (B126788) backbone of this compound allows it to adopt a multitude of spatial arrangements, known as conformations, through rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies, which is crucial for understanding the molecule's physical properties and reactivity. researchgate.net

The energy landscape of this compound is complex due to the numerous rotatable bonds. The relative stability of different conformers is primarily governed by steric and torsional strain. Torsional strain arises from the eclipsing of bonds on adjacent carbon atoms, while steric strain results from repulsive interactions between bulky groups that are in close proximity. researchgate.net For this molecule, the bulky isopropyl group at one end and the methyl and chloro-substituted carbon at the other significantly influence the preferred conformations.

The most stable conformations will seek to minimize these unfavorable interactions. This is typically achieved in a staggered arrangement where bulky groups are positioned anti (180° apart) or gauche (60° apart) to one another. researchgate.net The anti conformation is generally the most stable. In the case of this compound, rotations around the C1-C2 and C5-C6 bonds are particularly important. The molecule will likely adopt an extended-chain conformation to minimize steric hindrance between the dimethyl groups and the chlorine atom.

The relative energies of different conformers can be calculated using computational methods, allowing for the mapping of the potential energy surface as a function of dihedral angles. The following table provides a hypothetical energy profile for rotation around the C1-C2 bond, illustrating the energy differences between staggered and eclipsed conformations.

| Dihedral Angle (Cl-C1-C2-C3) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed (Cl and C3) | 5.0 |

| 60° | Gauche | 1.2 |

| 120° | Eclipsed (H and C3) | 4.5 |

| 180° | Anti | 0.0 |

This interactive table presents a hypothetical energy landscape for a key bond rotation in this compound, demonstrating the principles of conformational analysis.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

The development of a QSPR model involves several key steps. First, a dataset of compounds with known experimental values for the property of interest is compiled. Then, a large number of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). sciforum.net

The following table lists some common molecular descriptors that could be used in a QSPR model to predict the boiling point of chloroalkanes.

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Quantum-Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Electrostatic | Partial Charge on Cl (qCl) | The calculated partial charge on the chlorine atom. |

This interactive table showcases typical descriptors used in QSPR models for predicting properties of haloalkanes.

Reaction Mechanism Elucidation using Computational Methods

A primary reaction pathway for this compound, being a primary alkyl halide, is the bimolecular nucleophilic substitution (SN2) reaction. usp.br In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. mdpi.comlumenlearning.com Computational methods can be used to model this process in detail.

By calculating the energies of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. nih.gov The geometry of the transition state, a high-energy species that exists fleetingly during the reaction, can also be characterized. For an SN2 reaction, the transition state is expected to have a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the departing chloride ion at the apical positions. mdpi.com

The influence of the solvent on the reaction mechanism can also be investigated using computational models. usp.br Solvents can stabilize or destabilize the reactants, transition state, and products to varying degrees, thereby altering the reaction rate. For instance, polar aprotic solvents are known to accelerate SN2 reactions.

The following table presents a hypothetical energy profile for the SN2 reaction of this compound with a generic nucleophile (Nu-).

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [Nu---C---Cl]‡ | +22.5 |

| Products | 1-Nu-2,6-dimethylheptane + Cl- | -15.0 |

This interactive table illustrates a representative energy profile for an SN2 reaction, a key mechanistic pathway for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the collective behavior of molecules and provides detailed information about intermolecular interactions, which govern the macroscopic properties of a substance in its condensed phases.

For this compound, MD simulations can be employed to understand its behavior in the liquid state. In a typical MD simulation, a system of many molecules is placed in a simulation box, and their trajectories are calculated by integrating Newton's laws of motion. The forces between the molecules are described by a force field, which is a set of empirical potential energy functions.

Through MD simulations, various properties of liquid this compound can be investigated. For example, the radial distribution function can be calculated to understand the local ordering of molecules around a central molecule. This can reveal information about the preferred distances and orientations between neighboring molecules. The simulations can also be used to calculate transport properties such as the diffusion coefficient and viscosity.

Simulations could also explore the interactions of this compound with other molecules, for instance, in a solvent. This would provide insights into solvation effects and how the compound interacts with different chemical environments.

| Interaction Type | Description |

| Dispersion Forces | Temporary fluctuations in electron density create transient dipoles, leading to weak, attractive forces. These are significant due to the large size of the molecule. |

| Dipole-Dipole Interactions | The permanent dipole moment arising from the C-Cl bond leads to electrostatic interactions between molecules. |

This interactive table summarizes the primary intermolecular forces at play in condensed phases of this compound, which can be studied using molecular dynamics simulations.

Applications and Role in Complex Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Organic Synthesis

As a functionalized hydrocarbon, 1-Chloro-2,6-dimethylheptane can serve as a versatile intermediate in the synthesis of more complex molecules. The chlorine atom acts as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. For instance, it can react with nucleophiles such as cyanides, azides, alkoxides, and thiolates to yield nitriles, azides, ethers, and thioethers, respectively. These transformations are fundamental in elaborating the carbon skeleton and introducing heteroatoms, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The general scheme for such nucleophilic substitution reactions can be represented as:

R-Cl + Nu⁻ → R-Nu + Cl⁻

where R represents the 2,6-dimethylheptyl group and Nu⁻ is the nucleophile.

Building Block for Branched Aliphatic Compounds

The branched structure of this compound makes it a valuable building block for the synthesis of other branched aliphatic compounds. The 2,6-dimethylheptyl moiety can be incorporated into larger molecules to impart specific physical properties, such as increased lipophilicity, altered viscosity, and lower melting points.

One of the most significant applications of alkyl halides like this compound is in the formation of Grignard reagents. By reacting with magnesium metal in an etheral solvent, it can be converted to its corresponding organomagnesium halide, 2,6-dimethylheptylmagnesium chloride.

R-Cl + Mg → R-MgCl

This Grignard reagent is a potent nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds. For example, it can react with aldehydes, ketones, and esters to produce secondary and tertiary alcohols, respectively. These reactions are pivotal for constructing complex carbon skeletons from simpler precursors.

| Reactant | Product after Reaction with 2,6-dimethylheptylmagnesium chloride |

| Formaldehyde (B43269) | 3,7-Dimethyloctan-1-ol |

| Aldehyde (R'CHO) | 1-Substituted-3,7-dimethyloctan-1-ol |

| Ketone (R'COR'') | 1,1-Disubstituted-3,7-dimethyloctan-1-ol |

Furthermore, the 2,6-dimethylheptyl group can be introduced into aromatic systems via Friedel-Crafts alkylation, although the primary nature of the alkyl halide may lead to carbocation rearrangements and a mixture of products.

Precursor in Polymer and Specialty Material Synthesis

While specific examples of polymers derived from this compound are not prominent in the literature, its structure lends itself to potential applications in materials science. The branched alkyl chain could be incorporated into polymers to modify their properties. For instance, the introduction of such bulky, non-polar side chains can decrease crystallinity, lower the glass transition temperature, and increase the solubility of polymers in organic solvents.

In the realm of specialty materials, long-chain alkyl halides can be used to modify surfaces. For example, they can be used to functionalize nanoparticles or self-assembled monolayers to create hydrophobic coatings. The 2,6-dimethylheptyl group would provide a non-polar surface with a specific steric profile.

Additionally, derivatives of this compound could find use as additives in lubricants and fuels. The long, branched alkyl chain is a common feature in molecules designed to improve viscosity index and low-temperature performance of lubricating oils.

Development of Novel Synthetic Methodologies Employing the Compound

The study of the reactivity of this compound can contribute to the development of new synthetic methodologies. For example, its participation in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to a suitable organometallic derivative, could be an area of investigation. These reactions are powerful tools for the formation of carbon-carbon bonds.

Moreover, the steric hindrance provided by the methyl groups at the 2 and 6 positions can influence the stereochemical outcome of reactions, making it a potential substrate for studying the effects of steric bulk on reaction mechanisms and selectivity. Research into the reaction kinetics and mechanisms involving this compound could lead to a better understanding of how branched alkyl halides behave in various chemical transformations, paving the way for more controlled and efficient synthetic strategies.

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape Summary

Synthesis: The primary and most direct route for the synthesis of 1-Chloro-2,6-dimethylheptane is the free-radical chlorination of 2,6-dimethylheptane (B94447). libretexts.orgaakash.ac.in This reaction, typically initiated by UV light or heat, involves the substitution of a hydrogen atom with a chlorine atom. However, this method is known to produce a mixture of constitutional isomers due to the presence of primary, secondary, and tertiary hydrogens in the parent alkane. libretexts.org The formation of this compound would be one of several potential monochlorinated products.

Alternative, more selective synthetic strategies could be envisioned, such as the conversion of a corresponding alcohol, 2,6-dimethylheptan-1-ol, to the target chloride using reagents like thionyl chloride or phosphorus trichloride (B1173362). This approach would offer greater regioselectivity, avoiding the isomeric mixtures associated with free-radical halogenation.

Reactivity: As a primary alkyl halide, this compound is expected to participate in nucleophilic substitution (SN2) and elimination (E2) reactions. masterorganicchemistry.comallrounder.ai The general reactivity of alkyl halides is well-established, with the carbon-chlorine bond being polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me

However, the presence of a methyl group at the C2 position introduces significant steric hindrance around the reaction center. This steric bulk is known to dramatically decrease the rate of SN2 reactions. masterorganicchemistry.comlibretexts.org The reactivity of this compound can be compared to that of neopentyl halides, which are notoriously unreactive in SN2 reactions due to the bulky tert-butyl group at the beta-carbon. spcmc.ac.inreddit.com Consequently, while SN2 reactions are theoretically possible, they are likely to be very slow.

Elimination reactions (E2) are also a probable pathway, especially in the presence of a strong, sterically hindered base. masterorganicchemistry.com The presence of hydrogens on the beta-carbon (C2) allows for the formation of an alkene, 2,6-dimethylhept-1-ene. The competition between SN2 and E2 pathways would be highly dependent on the nature of the nucleophile/base and the reaction conditions.

A summary of the expected reactivity is presented in the table below.

| Reaction Type | Expected Reactivity | Probable Products | Factors Influencing Reactivity |

| SN2 | Slow | 2,6-dimethylheptyl substituted products | Steric hindrance from the C2-methyl group significantly retards the reaction rate. |

| E2 | Favorable with strong, bulky bases | 2,6-dimethylhept-1-ene | The use of strong, non-nucleophilic bases favors elimination over substitution. |

Unexplored Reactivity Pathways and Mechanistic Questions

The unique structural features of this compound open up several avenues for further investigation into its reactivity and reaction mechanisms.

Competition between Substitution and Elimination: A systematic study of the reaction of this compound with a variety of nucleophiles and bases of varying strength and steric bulk would provide valuable data on the delicate balance between SN2 and E2 pathways for sterically hindered primary alkyl halides. Quantifying the product ratios under different conditions (e.g., temperature, solvent) would offer deeper insights into these competitive processes.

Rearrangement Reactions: While primary alkyl halides are generally not prone to carbocation rearrangements under SN1 conditions, the possibility of rearrangements under specific, forcing conditions or with certain Lewis acids could be explored. For instance, Friedel-Crafts alkylation reactions using this halide as an alkylating agent might lead to rearranged products. cdnsciencepub.com

Radical Reactions: Beyond its synthesis, the C-Cl bond in this compound can participate in radical reactions. Investigating its behavior in radical-mediated processes, such as reductions or couplings, could reveal interesting and potentially useful transformations.

Mechanistic Studies of Chlorination: A detailed experimental and computational study of the free-radical chlorination of 2,6-dimethylheptane would be valuable. nih.gov Determining the precise product distribution and relating it to the reactivity of the different C-H bonds would provide a quantitative understanding of the directing effects of the alkyl groups in this branched alkane.

Potential for Novel Applications in Advanced Chemical Manufacturing

While specific applications for this compound are not documented, its structure suggests potential uses as a building block or intermediate in the synthesis of more complex molecules in advanced chemical manufacturing.

Introduction of Branched Moieties: The 2,6-dimethylheptyl group could be a desirable structural motif in various specialty chemicals. This compound could serve as a precursor for introducing this branched, lipophilic group into pharmaceuticals, agrochemicals, or materials. ontosight.aiontosight.ai The branching can influence physical properties such as solubility, viscosity, and thermal stability.

Synthesis of Specialty Chemicals: Branched alkyl halides are used as intermediates in the production of various chemicals. framochem.comgoogle.com For example, they can be used to synthesize quaternary ammonium (B1175870) compounds, which have applications as surfactants and phase-transfer catalysts. They can also be used in the synthesis of flavors and fragrances.

Precursor for Organometallic Reagents: this compound could be used to prepare organometallic reagents, such as Grignard or organolithium reagents. These reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds. byjus.com The steric hindrance of the 2,6-dimethylheptyl group could impart unique reactivity and selectivity to these organometallic species.

The potential applications in advanced chemical manufacturing are summarized in the table below.

| Potential Application Area | Rationale |

| Specialty Polymers | Incorporation of the branched alkyl group could modify polymer properties like flexibility and solubility. |

| Agrochemicals | The lipophilic nature of the alkyl chain might enhance the efficacy of pesticides or herbicides. numberanalytics.com |

| Pharmaceuticals | The 2,6-dimethylheptyl moiety could be a key structural component in new drug candidates, influencing their pharmacokinetic properties. nih.gov |

| Surfactants | As a precursor to quaternary ammonium salts, it could be used to produce surfactants with specific properties. |

Integration of Computational and Experimental Approaches for Compound Understanding

A synergistic approach combining computational chemistry and experimental work would be highly beneficial for a comprehensive understanding of this compound. researchgate.netnih.govrsc.orgnih.govrsc.org

Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction profiles for the SN2 and E2 reactions of this compound. aip.org This would provide theoretical insights into the activation energies and help to rationalize the experimentally observed product distributions. Computational studies can be particularly useful in understanding the steric effects on reaction rates.

Predicting Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra. These predictions can aid in the characterization and identification of the compound and its reaction products.

Guiding Experimental Design: Computational screening of potential reactions and catalysts could help to prioritize and guide experimental efforts. For instance, calculations could predict the most promising conditions for achieving selective transformations, saving time and resources in the laboratory. The synergy between computation and experiment is a powerful tool for accelerating chemical discovery and development. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.